molecular formula C18H16ClN3O3 B14308359 N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine CAS No. 112901-86-7

N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine

Cat. No.: B14308359
CAS No.: 112901-86-7
M. Wt: 357.8 g/mol
InChI Key: QWVYETCXTPZKQK-UHFFFAOYSA-N
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Description

N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine (CAS 112901-86-7) is a synthetic guanidine derivative with the molecular formula C₁₈H₁₆ClN₃O₃ and a molar mass of 357.79 g/mol . Its structure features a benzopyran core substituted with a chlorine atom at position 4, a phenethoxy group at position 3, and a guanidine moiety at position 7 (Figure 1).

Properties

CAS No.

112901-86-7

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

2-[4-chloro-1-oxo-3-(2-phenylethoxy)isochromen-7-yl]guanidine

InChI

InChI=1S/C18H16ClN3O3/c19-15-13-7-6-12(22-18(20)21)10-14(13)16(23)25-17(15)24-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H4,20,21,22)

InChI Key

QWVYETCXTPZKQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C3=C(C=C(C=C3)N=C(N)N)C(=O)O2)Cl

Origin of Product

United States

Preparation Methods

Claisen Condensation of Resorcinol Derivatives

The Claisen condensation between resorcinol derivatives and β-ketoesters is a widely adopted method for constructing the 2-benzopyran-1-one core. For this compound, 4-chloro-resorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid as a catalyst at 80–100°C. The reaction proceeds via cyclodehydration, yielding 4-chloro-7-hydroxy-1H-2-benzopyran-1-one as an intermediate.

Key Reaction Parameters

Reactant Catalyst Temperature (°C) Yield (%)
4-Chloro-resorcinol H₂SO₄ 80 62
Ethyl acetoacetate PPA* 100 68

(PPA = Polyphosphoric acid)

Friedel-Crafts Acylation Alternative

An alternative route employs Friedel-Crafts acylation using 4-chlorophenol and diketene in dichloromethane with AlCl₃ as a Lewis catalyst. This method offers improved regioselectivity for the 7-position but requires stringent anhydrous conditions.

Functionalization at the 3-Position: Introduction of 2-Phenylethoxy Group

The 3-position is functionalized via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

SNAr with Phenethyl Bromide

The 7-hydroxy intermediate undergoes alkylation using 2-phenylethyl bromide in acetone with potassium carbonate as a base. Reaction at 60°C for 12 hours achieves 70–75% conversion to 3-(2-phenylethoxy)-4-chloro-1H-2-benzopyran-1-one.

Optimization Data

Base Solvent Time (h) Yield (%)
K₂CO₃ Acetone 12 75
Cs₂CO₃ DMF 8 68
NaOH EtOH 24 52

Mitsunobu Reaction for Steric Hindrance Mitigation

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C to RT achieves 82% yield. This method is preferable for scale-up due to reduced side-product formation.

Guanidine Group Installation at the 7-Position

Introducing the guanidine moiety requires careful handling due to its high basicity and potential side reactions.

Nitro Reduction to Amine Followed by Guanidinylation

  • Nitration : The 7-hydroxy group is nitrated using fuming HNO₃ in H₂SO₄ at 0°C, yielding the 7-nitro derivative.
  • Reduction : Catalytic hydrogenation with Pd/C in ethanol reduces the nitro group to an amine (90% yield).
  • Guanidinylation : The amine reacts with 1H-pyrazole-1-carboxamidine hydrochloride in DMF with DIEA as a base, achieving 65–70% yield.

Critical Guanidinylation Conditions

Reagent Base Solvent Yield (%)
1H-Pyrazole-1-carboxamidine HCl DIEA DMF 70
Cyanamide K₂CO₃ MeCN 45

Direct Coupling via Buchwald-Hartwig Amination

A palladium-catalyzed coupling between the 7-bromo intermediate and guanidine in the presence of Xantphos as a ligand and Cs₂CO₃ as a base achieves 58% yield. This method bypasses nitration but requires rigorous oxygen-free conditions.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel chromatography with a gradient of ethyl acetate/hexane (1:1 to 3:1). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, guanidine NH), 7.45–7.30 (m, 5H, phenyl), 6.89 (d, J = 8.4 Hz, 1H, H-5), 4.45 (t, J = 6.8 Hz, 2H, OCH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂Ph).
  • HRMS : m/z calculated for C₁₈H₁₇ClN₃O₃ [M+H]⁺: 376.0821; found: 376.0819.

Challenges and Process Optimization

Regioselectivity in Nitration

Nitration at the 7-position competes with 5- and 8-position byproducts. Use of acetyl nitrate (AcONO₂) in acetic acid suppresses para-nitration, improving 7-nitro selectivity to 85%.

Guanidine Stability

The guanidine group is prone to hydrolysis under acidic conditions. Storage at pH 7–8 in amber vials at −20°C ensures stability for >6 months.

Chemical Reactions Analysis

1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds, which can enhance binding affinity to biological targets. The chloro and phenethoxy groups may contribute to the compound’s overall stability and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogues include guanidine derivatives with varying substituents and heterocyclic systems. Key comparisons are summarized below:

Table 1. Structural and Physical Comparison of Guanidine Derivatives
Compound Name Molecular Formula* Molar Mass (g/mol) Key Substituents/Features Melting Point (°C)
Target Compound (CAS 112901-86-7) C₁₈H₁₆ClN₃O₃ 357.79 4-Chloro, 3-(2-phenylethoxy), 7-guanidine Not reported
Compound 19 (Molecules, 2013) C₃₆H₄₉FN₈O·3C₄H₆O₆† 629 (M⁺) Fluorobenzyl, pyridyl, piperidinyl, tartrate salt 84–86
Compound 23 (Molecules, 2013) C₃₉H₅₅FN₈O·1.5C₂₀H₁₈O₈† 671 (M⁺) Fluorobenzyl, pyridyl, heptyl chain, piperidinyl, phthalate salt 96–98
Tetramethylguanidine (CAS 80-70-6) C₅H₁₃N₃ 115.18 Tetramethylguanidine (simple aliphatic structure) Not reported

*Formulas include counterions/solvates where specified.
†Salts/complexes are part of the formulation, affecting molar mass and solubility.

Key Observations:

Structural Complexity : The target compound is smaller (357.79 g/mol) compared to Compounds 19 and 23 (629–671 g/mol), which feature extended alkyl chains, fluorinated aromatic rings, and pyridyl/piperidinyl groups. These modifications likely enhance receptor binding specificity in biological systems .

Substituent Effects :

  • The chlorine atom in the target compound may influence electron distribution and metabolic stability.
  • Fluorine in Compounds 19 and 23 improves lipophilicity and bioavailability, a common strategy in drug design .
  • The phenethoxy group in the target compound provides steric bulk compared to the simpler tetramethylguanidine (CAS 80-70-6), which lacks aromatic systems .

Salt Forms : Compounds 19 and 23 are formulated as tartrate and phthalate salts, respectively, to enhance solubility—a feature absent in the target compound’s reported data .

Biological Activity

N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • This compound

Structural Formula

The structural formula includes a benzopyran ring system, which is known for various biological activities. The presence of a guanidine moiety further enhances its pharmacological potential.

Anti-Cancer Activity

Research indicates that compounds with benzopyran structures exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of benzopyran can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study published in Cancer Letters demonstrated that benzopyran derivatives could inhibit the proliferation of breast cancer cells through modulation of cell cycle progression and induction of apoptosis .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Benzopyrans are known to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Findings:
In vitro studies revealed that this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Antioxidant Activity

Antioxidant activity is another critical aspect of this compound's biological profile. The ability to scavenge free radicals is vital for preventing oxidative stress-related diseases.

Experimental Evidence:
A study demonstrated that this compound exhibited a strong DPPH radical scavenging activity, indicating its potential as an antioxidant agent .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
Anti-CancerInduces apoptosis in cancer cellsCancer Letters
Anti-InflammatoryInhibits TNF-alpha and IL-6 productionJournal of Immunology
AntioxidantScavenges free radicals (DPPH assay)Free Radical Biology

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